L-Penicillamine

描述

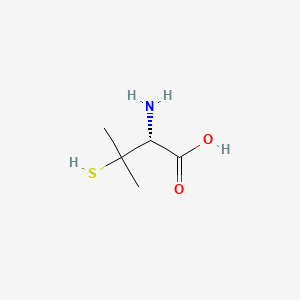

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-methyl-3-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNCNSJFMMFHPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044687 |

Source

|

| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.65e+00 g/L |

Source

|

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52-66-4, 25526-04-9, 1113-41-3, 52-67-5 |

Source

|

| Record name | (±)-Penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Penicillamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Penicillamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Penicillamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-β-mercaptovaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198.5 °C |

Source

|

| Record name | Penicillamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dichotomy of a Chiral Molecule: A Technical Guide to the Stereoisomerism and Biological Activity of Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine, a chiral molecule with a single stereocenter, exists as two enantiomers: D-penicillamine and L-penicillamine. This technical guide provides an in-depth exploration of the profound impact of stereoisomerism on the biological activity of penicillamine. While the D-enantiomer is a valuable therapeutic agent with applications in Wilson's disease, cystinuria, and rheumatoid arthritis, the L-enantiomer is markedly toxic. This document will dissect the distinct pharmacological and toxicological profiles of each stereoisomer, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction: The Significance of Chirality in Penicillamine

Penicillamine is a trifunctional organic compound, structurally similar to the amino acid cysteine, but with geminal dimethyl substituents α to the thiol group.[1] Its chirality is a critical determinant of its interaction with biological systems. The D- and L-isomers, while possessing identical physical and chemical properties in an achiral environment, exhibit dramatically different physiological effects.[2] The therapeutic utility of penicillamine is exclusively associated with the D-enantiomer, whereas the L-enantiomer is known for its toxicity, primarily through its interference with pyridoxine (vitamin B6) metabolism.[2][3] This stark difference underscores the importance of stereochemical purity in the pharmaceutical application of penicillamine.

Quantitative Analysis of Biological Activity

The differential biological activities of D- and this compound are most evident in their therapeutic efficacy and toxicity profiles. While comprehensive comparative quantitative data is limited in publicly available literature, the following tables summarize the known quantitative aspects.

Table 1: Comparative Toxicity of Penicillamine Stereoisomers

| Stereoisomer | Test Species | Route of Administration | LD50 | Toxic Effects | Reference(s) |

| D-penicillamine | Rat | Oral | >7,940 mg/kg | Low acute toxicity | [4] |

| D-penicillamine | Rat | Intraperitoneal | 3,300 mg/kg | - | [4] |

| This compound | Not specified | Not specified | Highly toxic | Antagonizes pyridoxine, neurological damage | [2][3] |

Table 2: Therapeutic and Adverse Effects of D-Penicillamine

| Parameter | Observation | Clinical Relevance | Reference(s) |

| Therapeutic Dosage | |||

| Wilson's Disease (adults) | 750-1500 mg/day | Effective copper chelation | [5] |

| Cystinuria (adults) | 2000 mg/day (range 1000-4000 mg/day) | Formation of soluble cysteine-penicillamine disulfide | [5] |

| Rheumatoid Arthritis (adults) | 125 mg/day initially, up to 750-1500 mg/day | Immunomodulation, reduction of rheumatoid factor | [1] |

| Adverse Effects Incidence | ~20-30% of patients | Limits therapeutic use | [1] |

| Common Side Effects | Rash, loss of appetite, nausea, diarrhea, low white blood cell levels | Patient discomfort and monitoring required | [1] |

| Serious Side Effects | Liver problems, obliterative bronchiolitis, myasthenia gravis, bone marrow suppression | May necessitate discontinuation of therapy | [1] |

Core Mechanisms of Action and Toxicity

D-Penicillamine: A Dual-Action Therapeutic Agent

D-penicillamine is a cornerstone in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. Its therapeutic effect stems from its ability to chelate copper, forming a stable, soluble complex that is readily excreted in the urine.[6][7] The thiol group of D-penicillamine is crucial for this activity, reducing Cu(II) to Cu(I) and forming a stable complex.[2]

Figure 1. Copper Chelation by D-Penicillamine.

In the context of rheumatoid arthritis, D-penicillamine acts as a disease-modifying antirheumatic drug (DMARD). Its mechanism is not fully elucidated but is known to involve the modulation of the immune system. In vitro studies have shown that in the presence of copper ions, D-penicillamine inhibits the proliferation of T-lymphocytes.[1] This inhibitory action is believed to be mediated by the production of hydrogen peroxide, which affects helper T-cell function.[1]

Figure 2. Immunomodulatory Effect of D-Penicillamine.

This compound: The Toxic Enantiomer

The toxicity of this compound is primarily attributed to its potent antagonism of pyridoxine (vitamin B6).[2][3] this compound reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring.[3] This sequestration of PLP renders it unavailable as a cofactor for a multitude of essential enzymes, particularly those involved in amino acid metabolism. The disruption of these enzymatic reactions leads to severe neurological and developmental toxicity.

Figure 3. Mechanism of this compound Toxicity.

Experimental Protocols

In Vitro Assessment of Copper Chelation using Bathocuproinedisulfonic Acid (BCS) Assay

This protocol outlines a spectrophotometric method to assess the copper-chelating ability of penicillamine stereoisomers.

Materials:

-

D-penicillamine and this compound standards

-

Copper(II) sulfate (CuSO₄) solution

-

Bathocuproinedisulfonic acid disodium salt (BCS) solution

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of D- and this compound, CuSO₄, and BCS in phosphate buffer.

-

In a 96-well plate, add a fixed concentration of CuSO₄ to each well.

-

Add varying concentrations of D- or this compound to the wells.

-

Incubate the plate at room temperature for a specified time to allow for chelation.

-

Add the BCS solution to each well. BCS forms a colored complex with any remaining free Cu(I) (penicillamine reduces Cu(II) to Cu(I)).

-

Measure the absorbance at the wavelength of maximum absorbance for the BCS-Cu(I) complex.

-

A decrease in absorbance indicates a higher chelating activity of the penicillamine isomer.

-

Calculate the percentage of copper chelated at each concentration and determine the IC50 value for each isomer.

In Vivo Assessment of Pyridoxine Antagonism in a Rodent Model

This protocol describes a method to evaluate the vitamin B6 antagonist activity of this compound in rats.

Materials:

-

This compound

-

Pyridoxine-deficient diet

-

Control diet

-

Metabolic cages for urine collection

-

HPLC for xanthurenic acid analysis

Procedure:

-

House rats in individual metabolic cages and acclimate them for several days.

-

Divide the rats into three groups:

-

Group A: Control diet.

-

Group B: Pyridoxine-deficient diet.

-

Group C: Pyridoxine-deficient diet supplemented with this compound.

-

-

Administer the respective diets and this compound (e.g., via oral gavage) for a predetermined period (e.g., 2-4 weeks).

-

Collect 24-hour urine samples at regular intervals.

-

Administer a tryptophan load to the rats towards the end of the study.

-

Analyze the urine samples for xanthurenic acid levels using HPLC. Elevated levels of xanthurenic acid after a tryptophan load are indicative of vitamin B6 deficiency.

-

Monitor the animals for signs of neurotoxicity.

Conclusion

The stereoisomerism of penicillamine presents a classic and compelling case study in chiral pharmacology. The therapeutic benefits of D-penicillamine in treating debilitating diseases stand in stark contrast to the significant toxicity of its L-enantiomer. This dichotomy is a direct consequence of their differential interactions with specific biological targets, namely copper ions and pyridoxal-5'-phosphate. A thorough understanding of these stereospecific activities is paramount for the safe and effective use of penicillamine in clinical practice and for the continued development of chiral drugs. This guide provides a foundational resource for professionals in the field, emphasizing the critical need for stereochemical considerations in drug design, development, and therapy.

References

- 1. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. D-penicillamine and prussian blue as antidotes against thallium intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of D-penicillamine on the T cell phenotype in scleroderma. Comparison between treated and untreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Isomers: An In-depth Toxicological Profile of L-Penicillamine versus D-Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Penicillamine, a chelating agent with a broad range of therapeutic applications, exists as two stereoisomers: L-penicillamine and D-penicillamine. While chemically similar, these enantiomers exhibit remarkably different toxicological profiles, a critical consideration in drug development and clinical practice. This technical guide provides a comprehensive comparison of the toxicology of L- and D-penicillamine, incorporating quantitative data, detailed experimental methodologies, and visual representations of key toxicological pathways.

Executive Summary

The primary distinction in the toxicology of penicillamine isomers lies in the significantly greater toxicity of the L-isomer. This is predominantly attributed to its potent antagonism of pyridoxine (vitamin B6), a vital co-factor in numerous enzymatic reactions. D-penicillamine is the clinically utilized form; however, it is not without its own spectrum of adverse effects, which are primarily immunologically mediated and also involve effects on collagen synthesis. This guide will delve into the specifics of these toxicological differences, providing the necessary data and experimental context for a thorough understanding.

Comparative Quantitative Toxicology

A direct comparison of the acute toxicity of L- and D-penicillamine is essential for understanding their relative safety profiles. The following table summarizes available quantitative data.

| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | TDLo (Lowest Published Toxic Dose) |

| D-Penicillamine | Rat | Oral | >10,000 mg/kg | - |

| Mouse | Oral | 720 mg/kg | - | |

| Human | Oral | - | 21 mg/kg (woman, intermittent) | |

| This compound | Information on the LD50 of this compound is not readily available in the searched resources, which is indicative of its recognized higher toxicity and limited research application due to safety concerns. |

Core Toxicological Mechanisms and Experimental Evidence

The divergent toxicities of L- and D-penicillamine stem from their distinct interactions with biological systems.

This compound: The Antipyridoxine Effect

The most significant toxic effect of this compound is its interference with vitamin B6 metabolism.[1] this compound reacts with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, to form a stable thiazolidine ring structure. This complex inactivates PLP, rendering it unavailable as a coenzyme for numerous metabolic pathways.

Signaling Pathway: Inactivation of Pyridoxal-5'-Phosphate by this compound

Experimental Protocol: Demonstration of this compound-Induced Pyridoxine Deficiency in a Rat Model

This protocol is a composite based on principles from various studies investigating vitamin B6 deficiency.

-

Animal Model: Male Wistar rats (n=20), divided into two groups: control and this compound treated.

-

Diet: All animals are fed a standard laboratory chow.

-

Treatment: The this compound group receives a daily oral gavage of this compound (dose to be determined based on pilot studies, e.g., 50 mg/kg body weight) for a period of 4 weeks. The control group receives a vehicle (e.g., water).

-

Sample Collection: Weekly blood samples are collected for the analysis of plasma PLP levels. 24-hour urine samples are collected at the beginning and end of the study for the analysis of xanthurenic acid, a tryptophan metabolite that accumulates in vitamin B6 deficiency.

-

Biochemical Analysis:

-

Plasma PLP Measurement: Plasma PLP levels are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. The method involves deproteinization of the plasma, followed by derivatization of PLP to a fluorescent compound.

-

Urinary Xanthurenic Acid Measurement: Xanthurenic acid is measured in urine samples using HPLC with UV detection.

-

-

Expected Outcome: The this compound-treated group is expected to show a significant decrease in plasma PLP levels and a significant increase in urinary xanthurenic acid excretion compared to the control group, demonstrating the antipyridoxine effect of this compound.

D-Penicillamine: Impact on Collagen and Immune Modulation

While safer than its L-isomer, D-penicillamine's clinical use is associated with a distinct set of toxicities, primarily affecting connective tissue and the immune system.

D-penicillamine interferes with the formation of stable collagen cross-links. This is not due to direct inhibition of the enzyme lysyl oxidase, but rather by reacting with the aldehyde precursors on collagen and elastin that are formed by lysyl oxidase.[2] This chelation prevents the subsequent condensation reactions required for mature cross-link formation.

Experimental Workflow: In Vitro Assessment of D-Penicillamine's Effect on Collagen Cross-linking

Experimental Protocol: In Vitro Lysyl Oxidase Activity and Collagen Cross-linking Assay

This protocol is based on established methods for assessing lysyl oxidase activity and collagen cross-linking.

-

Materials: Purified soluble collagen (e.g., from rat tail tendon), purified lysyl oxidase, D-penicillamine solutions of varying concentrations, appropriate buffers, and reagents for SDS-PAGE and HPLC analysis.

-

Reaction Setup:

-

A reaction mixture containing soluble collagen and lysyl oxidase in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.

-

The reaction is initiated by the addition of lysyl oxidase.

-

Parallel reactions are set up with the addition of varying concentrations of D-penicillamine.

-

Control reactions without D-penicillamine and without lysyl oxidase are also included.

-

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period (e.g., 24 hours) to allow for collagen cross-linking.

-

Analysis:

-

SDS-PAGE: Aliquots of the reaction mixtures are analyzed by SDS-PAGE. The formation of high-molecular-weight collagen polymers (β- and γ-chains) indicates cross-linking. A reduction in these polymers in the presence of D-penicillamine would demonstrate its inhibitory effect.

-

HPLC Analysis: The collagen is hydrolyzed, and the hydrolysates are analyzed by HPLC to quantify the specific cross-link products (e.g., pyridinoline and deoxypyridinoline). A decrease in these cross-links in the D-penicillamine-treated samples would confirm the inhibition of mature cross-link formation.

-

D-penicillamine can induce a range of autoimmune phenomena, including drug-induced lupus erythematosus and myasthenia gravis.[3] The exact mechanisms are complex but are thought to involve the modulation of T-cell function and the generation of neoantigens.[4][5] In vitro studies have shown that D-penicillamine, in the presence of copper ions, can inhibit T-cell proliferation and immunoglobulin production.[4] This inhibitory effect on helper T-cells is mediated by the production of hydrogen peroxide.[4]

Signaling Pathway: Postulated Immunomodulatory Action of D-Penicillamine

Conclusion

The toxicological profiles of L- and D-penicillamine are starkly different, underscoring the critical importance of stereochemistry in pharmacology and toxicology. This compound's potent antipyridoxine activity renders it highly toxic and unsuitable for clinical use. D-penicillamine, while therapeutically valuable, possesses a significant potential for adverse effects, primarily through its impact on collagen metabolism and its complex immunomodulatory actions. A thorough understanding of these distinct toxicological mechanisms is paramount for the safe and effective use of D-penicillamine and for the development of future therapeutic agents with improved safety profiles. This guide provides a foundational resource for researchers and clinicians working with this intriguing and complex molecule.

References

- 1. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunobiology of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of D-penicillamine on lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Penicillamine's Interference with Pyridoxine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical interference of L-penicillamine with pyridoxine (vitamin B6) metabolism. This compound, the toxic enantiomer of penicillamine, acts as a potent antagonist of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. This antagonism arises from the formation of a stable thiazolidine adduct, leading to a functional vitamin B6 deficiency. This document summarizes the quantitative data on the impact of this compound on PLP-dependent enzymes and key metabolic markers, details relevant experimental protocols for studying this interaction, and provides visual representations of the involved pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in fields where this interaction is of toxicological or pharmacological relevance.

Introduction

Penicillamine is a chiral molecule, with the D- and L-enantiomers possessing distinct physiological effects. While D-penicillamine is utilized as a therapeutic agent, primarily in the treatment of Wilson's disease and rheumatoid arthritis, this compound is known for its toxicity.[1][2] This toxicity is largely attributed to its interference with the metabolism of pyridoxine (vitamin B6).[3][4]

Vitamin B6 is a crucial coenzyme in a multitude of metabolic pathways, particularly in amino acid metabolism. Its active form, pyridoxal 5'-phosphate (PLP), serves as a cofactor for a wide range of enzymes, including transaminases, decarboxylases, and racemases.[5] this compound's structural similarity to amino acids allows it to interact with PLP, leading to the formation of a stable thiazolidine ring structure.[6] This adduct formation effectively sequesters PLP, rendering it unavailable for its enzymatic functions and inducing a state of functional vitamin B6 deficiency.[6][7]

Understanding the quantitative aspects of this interaction and the experimental methods to assess it is critical for toxicological studies, drug development, and clinical management of potential exposures to this compound.

Mechanism of Interference

The primary mechanism by which this compound interferes with pyridoxine metabolism is through the formation of a stable thiazolidine derivative with pyridoxal 5'-phosphate (PLP).[6] The aldehyde group of PLP reacts with the thiol and amino groups of this compound to form a five-membered ring structure.[5] This reaction is a key factor in the depletion of the functional pool of PLP.

Signaling Pathway of Pyridoxine Metabolism and this compound Interference

The following diagram illustrates the normal metabolic activation of pyridoxine and the point of interference by this compound.

Quantitative Data

The interference of this compound with pyridoxine metabolism has been quantified through various in vitro and in vivo studies. This section summarizes the key quantitative findings.

Inhibition of PLP-Dependent Enzymes

This compound inhibits a range of PLP-dependent enzymes. The following table presents available data on the extent of this inhibition.

| Enzyme | Organism/Tissue | This compound Concentration | % Inhibition / Ki Value | Reference(s) |

| Serine Palmitoyltransferase (SPT) | Sphingomonas paucimobilis | 5 mM | 97% reduction in activity | [5] |

| Alanine Aminotransferase | - | - | Ki value not specified in abstracts | [8][9] |

| Aspartate Aminotransferase | - | - | Ki value not specified in abstracts | |

| Glutamate Decarboxylase | - | - | Ki value not specified in abstracts | |

| Kynureninase | - | - | Ki value not specified in abstracts |

Effects on Vitamin B6 Status and Metabolic Markers

Administration of penicillamine isomers has been shown to alter vitamin B6 status and related metabolic markers in both humans and animal models.

| Parameter | Species | Condition / Treatment | Observation | Reference(s) |

| Plasma PLP | Human (Wilson's Disease) | D-Penicillamine, no B6 supplement | Median: 64.9 nmol/L | [5][10] |

| Plasma PLP | Human (Wilson's Disease) | D-Penicillamine, with B6 supplement | Median: 137.2 nmol/L | [5][10] |

| Urinary Vitamin B6 Excretion | Rat | DL- and D-penicillamine | Increased excretion | [9] |

| Serum and Liver Vitamin B6 Levels | Rat | D-penicillamine (25-600 mg/kg) | Decreased levels | [11] |

| Urinary Xanthurenic Acid Excretion | Human (Healthy) | 5g L-tryptophan load | 68.8 ± 19.0 µmols/24h (Reference) | [12] |

| Urinary Xanthurenic Acid Excretion | Rat | D-penicillamine + Tryptophan load | Enhanced excretion with concurrent Cu administration | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interference of this compound with pyridoxine metabolism.

In Vitro Inhibition of PLP-Dependent Enzymes

This protocol describes a general method for assessing the inhibitory effect of this compound on a PLP-dependent enzyme, using a transaminase as an example.

Objective: To determine the inhibition kinetics (e.g., Ki or IC50) of this compound on a specific PLP-dependent enzyme.

Materials:

-

Purified PLP-dependent enzyme (e.g., alanine aminotransferase)

-

Pyridoxal 5'-phosphate (PLP)

-

Substrates for the enzyme (e.g., L-alanine and α-ketoglutarate for ALT)

-

This compound

-

Coupling enzyme and its substrate for spectrophotometric assay (e.g., lactate dehydrogenase and NADH for ALT assay)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the apoenzyme (enzyme without PLP) by dialysis against a buffer containing a PLP-binding agent, followed by dialysis against the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer, PLP, NADH, and the coupling enzyme (lactate dehydrogenase).

-

Pre-incubation: Add the apoenzyme to the cuvette and incubate for a set period to allow for the formation of the holoenzyme.

-

Inhibition Assay: Add a specific concentration of this compound to the cuvette and pre-incubate for a defined time.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates (L-alanine and α-ketoglutarate).

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

Data Analysis: Calculate the initial reaction velocities from the kinetic data. Determine the type of inhibition and calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Diagram:

Tryptophan Load Test for Vitamin B6 Deficiency

The tryptophan load test is a functional assay to assess vitamin B6 status by measuring the urinary excretion of tryptophan metabolites.

Objective: To evaluate functional vitamin B6 deficiency induced by this compound by measuring urinary xanthurenic acid levels after an L-tryptophan load.

Materials:

-

L-Tryptophan (pharmaceutical grade)

-

24-hour urine collection containers

-

HPLC system with a fluorescence or UV detector for xanthurenic acid analysis

-

Reagents for sample preparation and HPLC mobile phase

Procedure:

-

Baseline Urine Collection: The subject collects a 24-hour urine sample for baseline measurement of xanthurenic acid.

-

Tryptophan Administration: After an overnight fast, the subject ingests a standardized oral dose of L-tryptophan (e.g., 2 grams or 50 mg/kg body weight).[13]

-

Post-load Urine Collection: The subject collects all urine for the next 24 hours in a designated container.[12]

-

Sample Preparation: An aliquot of the 24-hour urine sample is prepared for HPLC analysis. This may involve filtration and dilution.

-

HPLC Analysis: The prepared urine sample is injected into the HPLC system for the quantification of xanthurenic acid.

-

Data Analysis: The concentration of xanthurenic acid in the urine is calculated based on a standard curve. The 24-hour excretion is then determined by multiplying the concentration by the total urine volume. An elevated excretion of xanthurenic acid compared to the baseline or established reference values is indicative of vitamin B6 deficiency.[14]

Logical Relationship Diagram:

Animal Model of this compound-Induced Pyridoxine Deficiency

This protocol outlines a general procedure for inducing and evaluating pyridoxine deficiency in a rat model using this compound.

Objective: To create an animal model of vitamin B6 deficiency using this compound to study its toxicological effects and potential interventions.

Materials:

-

Sprague-Dawley rats

-

Vitamin B6-deficient diet

-

This compound

-

Metabolic cages for urine collection

-

Equipment for blood collection and tissue harvesting

-

HPLC for PLP and metabolite analysis

Procedure:

-

Acclimation: Acclimate rats to the housing conditions and a standard diet for one week.

-

Induction of Deficiency:

-

Dietary: Feed the experimental group a vitamin B6-deficient diet.

-

Pharmacological: Administer this compound to the experimental group, either mixed in the diet or via oral gavage or injection. Doses can range from 25 to 600 mg/kg body weight.[11] A control group should receive a standard diet.

-

-

Monitoring: Monitor the animals daily for signs of vitamin B6 deficiency, such as reduced growth, skin lesions, and neurological symptoms. Record food intake and body weight regularly.

-

Sample Collection: At specified time points, collect blood samples for plasma PLP analysis and 24-hour urine samples for the measurement of tryptophan metabolites (e.g., xanthurenic acid).

-

Biochemical Analysis: Analyze plasma PLP levels and urinary metabolite concentrations using HPLC.

-

Tissue Analysis: At the end of the study, euthanize the animals and harvest tissues (e.g., liver, brain) for the analysis of PLP-dependent enzyme activities.

-

Data Analysis: Compare the biochemical and physiological parameters between the this compound-treated group and the control group to assess the extent of pyridoxine deficiency.

Experimental Workflow Diagram:

Conclusion

This compound poses a significant toxicological risk through its direct interference with pyridoxine metabolism. The formation of a stable thiazolidine adduct with pyridoxal 5'-phosphate leads to the depletion of this essential coenzyme and the subsequent inhibition of numerous vital metabolic pathways. This technical guide has provided a comprehensive overview of the mechanism of this interaction, summarized the available quantitative data, and detailed key experimental protocols for its investigation.

While the fundamental mechanism is well-established, there remains a need for more extensive quantitative data, particularly regarding the specific inhibition constants (Ki or IC50 values) of this compound for a broader range of PLP-dependent enzymes. Further research in this area will allow for a more precise risk assessment and a deeper understanding of the toxicological profile of this compound. The methodologies and information presented herein serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge in this critical area of toxicology and drug development.

References

- 1. PYRIDOXINE DEFICIENCY IN THE RAT PRODUCED BY D-PENICILLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of urinary xanthurenic acid after oral loading of L-tryptophan in 88 cases of photodermatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. PENICILLAMINE AND VITAMIN B6INTERRELATIONSHIPS IN THE RAT | Scilit [scilit.com]

- 5. Evaluation of vitamin B6 supplementation in Wilson’s disease patients treated with D-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of vitamin B-6 deficiency and tryptophan loading on urinary excretion of tryptophan metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of penicillamine on distribution of B6 vitamens in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of vitamin B6 supplementation in Wilson's disease patients treated with D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effects of D-penicillamine on vitamin B6 and metal ions in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthurenic acid excretion in urine after oral intake of 5 grams L-tryptophan by healthy volunteers: standardisation of the reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the tryptophan load test in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Xanthurenic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

synthesis and chemical properties of L-penicillamine

An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Penicillamine

Introduction

This compound, systematically named (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid, is the L-enantiomer of the chelating agent penicillamine. While its optical isomer, D-penicillamine, is a well-established pharmaceutical agent for treating Wilson's disease, cystinuria, and severe rheumatoid arthritis, the L-enantiomer is notably toxic. This toxicity arises from its antagonistic effect on pyridoxine (vitamin B6), a critical coenzyme in numerous metabolic pathways.

Structurally, this compound is a trifunctional, non-proteinogenic α-amino acid, featuring a thiol, an amine, and a carboxylic acid group. It is an analogue of the amino acid L-cysteine, distinguished by the presence of two methyl groups on the β-carbon. This structural feature imparts significant steric hindrance around the thiol group, influencing its chemical reactivity, particularly in disulfide exchange reactions. For researchers and drug development professionals, understanding the distinct properties and synthesis of this compound is crucial for toxicological studies, for use as a research chemical, and for developing stereoselective analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reaction mechanisms of this compound.

Chemical Properties of this compound

The unique chemical and physical properties of this compound are dictated by its trifunctional nature and specific stereochemistry.

Structure and Stereochemistry

This compound possesses a single chiral center at the α-carbon with an (R) configuration. The presence of the thiol (-SH), amino (-NH2), and carboxylic acid (-COOH) groups allows it to exist as a zwitterion in physiological conditions. The L-(+)-penicillamine designation refers to its dextrorotatory optical activity in specific solvents.

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid | |

| Molecular Formula | C₅H₁₁NO₂S | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~206 °C (with decomposition) | |

| pKa Values | Carboxyl (~1.8), α-Amino (~7.9), β-Thiol (~10.5) | |

| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether. | |

| Specific Optical Rotation | [α]D²⁵ = +63° (c=1 in 1N NaOH) |

Chemical Reactivity

Chelation: The thiol, amine, and carboxylate groups of this compound can act as ligands, allowing it to form stable chelate complexes with various heavy metals. It is particularly effective at binding copper (Cu²⁺), a property central to the therapeutic action of its D-isomer in Wilson's disease. The formation of these soluble penicillamine-metal complexes facilitates their renal excretion.

Disulfide Formation and Exchange: The thiol group is the most reactive site, readily undergoing oxidation to form a disulfide-linked dimer, this compound disulfide. It can also participate in thiol-disulfide exchange reactions with other sulfur-containing molecules like cystine. This reaction is the basis for the use of D-penicillamine in treating cystinuria, where it cleaves the disulfide bond in the poorly soluble cystine to form a mixed disulfide (penicillamine-cysteine), which is significantly more soluble and easily excreted. Studies have shown that under equilibrium conditions, the formation of a Cysteine-Penicillamine hetero-disulfide is favored over Cys-Cys or Pen-Pen homo-disulfides.

Toxicity via Pyridoxal-5'-Phosphate Inhibition: The toxicity of this compound is primarily due to its interaction with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This compound acts as a mechanism-based inhibitor of PLP-dependent enzymes by reacting with the aldehyde group of PLP to form a stable thiazolidine adduct. This reaction effectively sequesters the essential coenzyme, inhibiting critical metabolic processes, including amino acid transamination and decarboxylation.

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture of Dthis compound, followed by a chiral resolution step. Total synthesis is preferred over hydrolysis of penicillin, as the latter yields the D-isomer and can leave penicillin residues that cause allergic reactions.

Synthetic Route Overview

A scalable and efficient four-step synthesis begins with commercially available ethyl isocyanoacetate and acetone. The key steps involve a thia-Michael addition to form a β-sulfido carbonyl intermediate, followed by deprotection to yield racemic Dthis compound. The final and most critical step is the chiral resolution of this racemate using a chiral resolving agent, such as tartaric acid, to separate the D- and L-enantiomers.

Experimental Protocol: Synthesis and Chiral Resolution

The following protocol is adapted from Kumar et al. (2025) for the preparation of Dthis compound and subsequent resolution to obtain this compound.

Part A: Synthesis of Racemic (DL)-Penicillamine (Abridged)

-

Condensation: Acetone is condensed with ethyl isocyanoacetate to form an α-formylaminoacrylate intermediate.

-

Thia-Michael Addition: A disulfide compound is cleaved using Rongalite (sodium hydroxymethanesulfinate) and a base, followed by a thia-Michael addition of the resulting thiol to the acrylate intermediate to yield a key β-sulfido carbonyl compound.

-

Deprotection: The formyl and ester protecting groups are subsequently removed under acidic conditions to afford the final racemic Dthis compound product.

Part B: Chiral Resolution for this compound

-

Diastereomeric Salt Formation: Suspend Dthis compound (5 g, 33.5 mmol) in a mixture of acetic acid (15 mL) and methanol (30 mL).

-

Slowly add L-tartaric acid (7.54 g, 50.2 mmol) to the suspension under a nitrogen atmosphere.

-

Stir the reaction mixture for 3 hours at 40 °C. During this time, the this compound L-tartrate salt will preferentially precipitate.

-

Cool the reaction mass to room temperature and filter the precipitated salt.

-

Wash the crude salt with cold methanol (5 mL) and dry under vacuum.

-

Liberation of Free Amino Acid: Dissolve the dried salt in methanol (32 mL) under a nitrogen atmosphere.

-

Adjust the pH of the solution to approximately 6.9 by adding triethylamine (approx. 20 mL).

-

Stir the mixture for 1 hour at room temperature to precipitate the enantiomerically pure this compound.

-

Filter the solid product, wash with methanol, and dry to yield pure this compound.

Visualized Pathways and Mechanisms

The following diagrams, generated using DOT language, illustrate the key chemical and biochemical interactions of this compound.

Diagram 1: Copper Chelation

Caption: this compound acting as a tridentate ligand to chelate a copper(II) ion.

Diagram 2: Disulfide Exchange with Cystine

Caption: Thiol-disulfide exchange between this compound and cystine.

Diagram 3: Mechanism of Toxicity

Caption: this compound inactivates PLP by forming a stable thiazolidine adduct.

A Technical Guide to the Discovery and Historical Development of Penicillamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of penicillamine isomers. It details the pivotal moments from its initial identification as a penicillin byproduct to its establishment as a crucial therapeutic agent, with a focus on the distinct properties and applications of its stereoisomers. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and historical workflows to serve as a comprehensive resource for the scientific community.

Discovery and Early Development

Penicillamine was first identified in the early 1940s as a degradation product of penicillin.[1][2] Initially, it was a scientific curiosity, observed as an unexpected chemical in the urine of patients with liver disease who were being treated with penicillin.[1] The therapeutic potential of this compound remained unrecognized until the pioneering work of Dr. John Walshe in the 1950s.[2][3]

Dr. Walshe, aware of the debilitating effects of Wilson's disease, a genetic disorder leading to toxic copper accumulation, hypothesized that penicillamine's chemical structure could make it an effective copper chelating agent.[1][4] At the time, the standard treatment for Wilson's disease was British Anti-Lewisite (BAL), a heavy metal chelator developed during World War II, which was administered through painful injections and had severe side effects.[1]

In 1956, Dr. Walshe published his landmark findings, demonstrating that oral administration of penicillamine effectively increased the urinary excretion of copper in patients with Wilson's disease, offering a more manageable and effective treatment.[2][5] This discovery marked a turning point in the management of this rare and fatal condition.

The Critical Role of Stereoisomerism

A crucial development in the history of penicillamine was the recognition of its stereoisomers and their profoundly different physiological effects.[2][6] Penicillamine is a chiral molecule, existing as two enantiomers: D-penicillamine and L-penicillamine.[2][7]

-

D-(-)-(S)-penicillamine: This isomer is the therapeutically active form used in medicine.[2][8] It acts as a chelating agent for various heavy metals, particularly copper, and is also used in the treatment of cystinuria and rheumatoid arthritis.[2][8][9]

-

L-(+)-(R)-penicillamine: In stark contrast, the L-isomer is toxic.[2][8] Its toxicity stems from its ability to inhibit the action of pyridoxine (vitamin B6), an essential coenzyme for numerous metabolic processes.[2][9][10]

This discovery underscored the critical importance of stereochemistry in drug development and led to the exclusive use of D-penicillamine in clinical practice.[7][9] The racemic mixture (a mixture of both D- and L-isomers) is no longer used therapeutically due to the toxicity associated with the L-enantiomer.[9]

Quantitative Data Summary

The distinct physical and chemical properties of the penicillamine isomers are summarized below.

| Property | D-Penicillamine | This compound | Dthis compound | Reference(s) |

| Optical Rotation | -62.4° (c=2.5 in 1.0 M NaOH) | +62.8° (5% solution in NaOH) | Not Applicable | [11][12] |

| Melting Point (°C) | ~198.5 | 203-204 | ~201 (decomposes) | [8][12] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | [8] |

| pKa (Carboxyl) | ~1.8 | ~1.8 | ~1.8 | [2][8] |

| pKa (α-Amino) | ~7.9 | ~7.9 | ~7.9 | [2][8] |

| pKa (β-Thiol) | ~10.5 | ~10.5 | ~10.5 | [2][8] |

Key Experimental Protocols

Chiral Resolution of Dthis compound

The separation of the therapeutic D-isomer from the toxic L-isomer is a critical step in the production of pharmaceutical-grade penicillamine. One common method involves the use of a chiral resolving agent, such as L-tartaric acid.

Protocol for Resolution with L-Tartaric Acid:

-

Suspension: Suspend Dthis compound in a mixture of acetic acid and methanol.

-

Addition of Resolving Agent: Slowly add L-tartaric acid to the suspension under a nitrogen atmosphere.

-

Stirring and Heating: Stir the reaction mixture at 40°C for approximately 3 hours to facilitate the formation of diastereomeric salts.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. The less soluble diastereomeric salt of this compound with L-tartaric acid will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitate and wash it with methanol to remove impurities.

-

Isolation of this compound: The filtered salt can be further processed to isolate pure this compound.

-

Isolation of D-Penicillamine: The D-penicillamine remains in the filtrate and can be recovered through further purification steps.

Synthesis of D- and this compound from Ethyl Isocyanoacetate

A scalable and efficient synthesis of penicillamine isomers has been developed to avoid the use of hazardous reagents.

Four-Step Synthesis Protocol:

-

Condensation: Acetone is condensed with ethyl isocyanoacetate to form α-formylaminoacrylate.

-

Thia-Michael Addition: A key intermediate, a β-sulfido carbonyl compound, is synthesized via a Rongalite and base-promoted cleavage of disulfides followed by a thia-Michael addition.

-

Deprotection: The formyl and p-methoxybenzyl ether protecting groups are removed to yield racemic penicillamine (Dthis compound).

-

Chiral Resolution: The resulting racemic mixture is then resolved using a chiral resolving agent, as described in the protocol above, to furnish the enantiomerically pure D- and L-penicillamines.[11]

Mechanisms of Action and Toxicity

Therapeutic Mechanism of D-Penicillamine: Copper Chelation

The primary therapeutic effect of D-penicillamine in Wilson's disease is its ability to chelate excess copper. The thiol group of D-penicillamine is crucial for this activity. The process involves the reduction of Cu(II) to Cu(I) and the formation of a stable complex that is then excreted in the urine.[13] This reaction can also lead to the generation of hydrogen peroxide.[13][14]

Toxic Mechanism of this compound: Pyridoxine Inhibition

The toxicity of this compound is attributed to its interaction with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. This compound forms a stable thiazolidine adduct with PLP, thereby inactivating this essential coenzyme.[15] This inactivation disrupts the function of numerous PLP-dependent enzymes involved in amino acid metabolism.

Historical Development Workflow

The journey of penicillamine from a laboratory curiosity to a life-saving medication involved several key stages, driven by serendipitous observations and dedicated research.

Conclusion

The history of penicillamine isomers is a compelling example of how a chance discovery, followed by insightful scientific investigation, can lead to significant medical advancements. The elucidation of the distinct biological activities of its D- and L-isomers was a landmark in understanding the importance of stereochemistry in pharmacology. Today, D-penicillamine remains an essential medication for several life-threatening conditions, a testament to the enduring legacy of the researchers who unveiled its therapeutic potential. This guide serves as a detailed repository of the key scientific milestones and technical data that have shaped our understanding and application of this remarkable molecule.

References

- 1. The Discovery of Penicillamine for Wilson's [rhondarowland.com]

- 2. Penicillamine - Wikipedia [en.wikipedia.org]

- 3. The story of penicillamine: a difficult birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of the therapeutic use of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. CA1040205A - Process for the racemate splitting of d,this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

L-Penicillamine as a Metabolite of Penicillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a cornerstone of antibiotic therapy for decades, undergoes a series of metabolic transformations within the body. While the primary focus has often been on its antibacterial action and the development of resistance, the characterization of its metabolites is crucial for a comprehensive understanding of its pharmacology, potential toxicities, and immunological responses. One such metabolite is L-penicillamine, a stereoisomer of the therapeutically used D-penicillamine. This technical guide provides a detailed exploration of this compound as a metabolite of penicillin, focusing on its formation, analytical detection, and physiological implications.

Metabolic Pathway of Penicillin to this compound

The in vivo degradation of penicillin to this compound is a multi-step process initiated by the enzymatic cleavage of the β-lactam ring, a hallmark of penicillin's structure. This is followed by subsequent decarboxylation and further transformation.

The primary pathway involves:

-

Hydrolysis to Penicilloic Acid: The first and most well-characterized step is the hydrolysis of the amide bond in the β-lactam ring of penicillin. This reaction is catalyzed by β-lactamase enzymes, which are produced by various bacteria and are a primary mechanism of antibiotic resistance.[1] This enzymatic action leads to the formation of the corresponding penicilloic acid, rendering the antibiotic inactive.[2][3] In humans, penicillins can also be metabolized to penicilloic acids, with the liver being a probable site of this inactivation.[4][5]

-

Decarboxylation to Penilloic Acid: Penicilloic acid can then undergo decarboxylation, a reaction that removes a carboxyl group. This process results in the formation of penilloic acid.[6][7] While this step is established in the chemical degradation of penicillin, the specific enzymes responsible for this conversion in biological systems are not well-defined in the current scientific literature.

-

Formation of this compound: Penilloic acid serves as a precursor to this compound. The precise enzymatic machinery catalyzing this final conversion in vivo is an area that requires further research for full elucidation. However, the formation of penicillamine from penicillin degradation has been confirmed.[8][9]

It is important to distinguish the metabolic fate of the penicillin molecule from the industrial synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate for semi-synthetic penicillins. The enzyme penicillin amidase is central to 6-APA production by cleaving the acyl side chain of penicillin, a different metabolic route.[10]

Signaling Pathway Diagram

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicilloic acid - Wikipedia [en.wikipedia.org]

- 3. Penicilloate|Penicillin Metabolite|For Research [benchchem.com]

- 4. Metabolism of penicillins to penicilloic acids and 6-aminopenicillanic acid in man and its significance in assessing penicillin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicilloic acid: Significance and symbolism [wisdomlib.org]

- 8. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Penicillamine - Wikipedia [en.wikipedia.org]

- 10. A breakthrough in enzyme technology to fight penicillin resistance-industrial application of penicillin amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical pathways affected by L-penicillamine

An In-depth Technical Guide on the Biochemical Pathways Affected by L-Penicillamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine is a chiral molecule with two enantiomers, D-penicillamine and this compound, which exhibit distinct physiological effects.[1] While D-penicillamine is a pharmaceutical agent used as a chelator and immunomodulator in conditions such as Wilson's disease and rheumatoid arthritis, its enantiomer, this compound, is known to be toxic.[1][2] This guide focuses on the , providing a technical overview of its primary mechanism of toxicity and its impact on various metabolic processes. The core of this compound's toxicity lies in its potent antagonism of pyridoxine (Vitamin B6), a critical cofactor for a vast array of enzymatic reactions.[1][2]

Core Mechanism of Toxicity: Pyridoxine Antagonism

The primary toxic effect of this compound is the inactivation of pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6. This compound, possessing both an amino group and a sulfhydryl group, reacts with the aldehyde group of PLP to form a stable thiazolidine ring.[3][4] This reaction effectively sequesters PLP, rendering it unavailable to serve as a coenzyme for numerous PLP-dependent enzymes.[3] this compound is generally a more potent inhibitor of these enzymes than its D-isomer because it more closely mimics the L-amino acid substrates that these enzymes naturally recognize.[3] This inactivation of PLP is the root cause of the widespread metabolic disruptions observed with this compound exposure.

Affected Biochemical Pathways

The depletion of active PLP by this compound leads to the inhibition of all PLP-dependent enzymes, impacting several critical metabolic pathways.

Tryptophan Metabolism (Kynurenine Pathway)

A well-documented consequence of this compound's pyridoxine antagonism is the disruption of the kynurenine pathway, the major route of tryptophan catabolism. The enzyme kynureninase, which catalyzes the cleavage of kynurenine into anthranilic acid and 3-hydroxykynurenine into 3-hydroxyanthranilic acid, is PLP-dependent. Inhibition of kynureninase by this compound leads to a metabolic block, causing the accumulation and increased urinary excretion of the upstream metabolites, kynurenine and xanthurenic acid. This abnormal tryptophan metabolism is a classic indicator of vitamin B6 deficiency.[5]

Amino Acid Transamination

Transaminases (or aminotransferases), such as alanine transaminase (ALT) and aspartate transaminase (AST), are a major class of PLP-dependent enzymes. They are central to amino acid metabolism, catalyzing the transfer of amino groups. This compound has been shown to reduce the activity of both alanine-glutamic and aspartic-glutamic transaminases.[5] This inhibition can be reversed by the addition of pyridoxine in vivo or PLP in vitro, confirming the mechanism of antagonism.[1]

Sphingolipid Biosynthesis

This compound acts as a mechanism-based inhibitor of serine palmitoyltransferase (SPT), the PLP-dependent enzyme that catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis.[1][3][6] Sphingolipids are essential components of cell membranes and are involved in signal transduction. Inhibition of SPT by this compound can, therefore, disrupt these fundamental cellular processes. The inhibition is largely reversible upon removal of this compound and dialysis with fresh PLP, indicating that the mechanism involves the disabling of the PLP cofactor.[3]

Other Potential Pathways

While the effects of this compound on the following pathways are less specifically documented than for its D-isomer, the underlying chemical reactivity of the penicillamine molecule suggests potential interactions.

-

Collagen and Elastin Metabolism: D-penicillamine is known to interfere with the cross-linking of collagen and elastin. It can form thiazolidine rings with the lysyl-derived aldehydes on collagen fibers, preventing the formation of stable intermolecular cross-links.[7] At high doses, D-penicillamine may also inhibit the copper-dependent enzyme lysyl oxidase.[8] While it is plausible that this compound could have similar effects due to its chemical structure, specific studies on the L-isomer's impact on collagen are lacking. One study on lysyl oxidase showed that penicillamine (isomer not specified) had no direct inhibitory effect on the enzyme.[9]

-

Immunomodulation: The immunomodulatory effects of D-penicillamine are complex, involving the depression of T-cell activity and the activation of macrophages.[10][11][12] The activation of macrophages is hypothesized to result from the irreversible reaction of penicillamine with aldehyde groups on the macrophage cell surface, leading to cell activation.[13][14] Given that this compound also readily forms thiazolidine rings, a similar interaction with immune cells is chemically plausible, but this has not been specifically demonstrated for the L-isomer in the reviewed literature.

Quantitative Data Summary

Quantitative kinetic data on the inhibition of PLP-dependent enzymes specifically by this compound are scarce in the literature. Most studies describe the inhibitory effects qualitatively. The table below summarizes the available information.

| Target Enzyme/Pathway | Organism/System | This compound Effect | Quantitative Data (IC₅₀, Kᵢ) | Citation(s) |

| PLP-Dependent Enzymes | ||||

| Alanine Transaminase | Rat Liver | Inhibition | Not Reported | [5][15] |

| Aspartate Transaminase | Rat Liver | Inhibition | Not Reported | [5] |

| Kynureninase | Human | Inhibition (Inferred) | Not Reported | [5] |

| Serine Palmitoyltransferase (SPT) | S. paucimobilis | Reversible Inhibition | Not Reported | [3] |

| PLP-Independent Enzymes | ||||

| L-Homoserine O-acetyltransferase | C. albicans | Inhibition | IC₅₀ ≈ 2.0 mM | [16] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Pyridoxine Antagonism via the Tryptophan Load Test

Objective: To determine the effect of this compound on tryptophan metabolism in vivo as an indicator of pyridoxine deficiency.

Principle: Administration of a loading dose of L-tryptophan will overwhelm the metabolic capacity of a PLP-deficient system. This leads to the shunting of tryptophan metabolites down the kynurenine pathway and, due to the inhibition of kynureninase, results in the accumulation and excretion of kynurenine and xanthurenic acid in the urine.

Methodology:

-

Subject Preparation:

-

Use an appropriate animal model (e.g., rats).

-

House subjects individually in metabolic cages to allow for 24-hour urine collection.

-

Provide a standard diet and water ad libitum.

-

Divide subjects into a control group (vehicle administration) and a test group (this compound administration). Administer this compound or vehicle for a predetermined period (e.g., several days).

-

-

Tryptophan Loading and Sample Collection:

-

Following the treatment period, administer an oral loading dose of L-tryptophan (e.g., 50 mg/kg body weight) to all subjects.[17]

-

Begin a 10- to 24-hour urine collection immediately following tryptophan administration.[17]

-

Collect urine into containers kept on ice and containing a preservative (e.g., toluene) to prevent degradation of metabolites.

-

At the end of the collection period, measure the total urine volume and store an aliquot at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Thaw urine samples. Perform a protein precipitation step by adding a solvent like methanol or acetonitrile containing internal standards (e.g., deuterated analogs of the analytes) to a specific volume of urine. Vortex and centrifuge to pellet proteins.[18]

-

Chromatography: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).[18]

-

Mass Spectrometry: Detect the eluting metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for kynurenine and xanthurenic acid.

-

Quantification: Generate a standard curve using known concentrations of kynurenine and xanthurenic acid. Calculate the concentration of each metabolite in the urine samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

-

Data Analysis:

-

Express the results as the total amount of metabolite excreted over the collection period (µmol/24h).

-

Compare the excretion of kynurenine and xanthurenic acid between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test). A significant increase in these metabolites in the treated group indicates inhibition of the kynurenine pathway.

-

Protocol 2: In Vitro Kynureninase Inhibition Assay

Objective: To determine the inhibitory potential (e.g., IC₅₀) of this compound on kynureninase activity in vitro.

Principle: This fluorometric assay measures the activity of recombinant kynureninase by monitoring the formation of its product, anthranilic acid, which is fluorescent. A decrease in the fluorescence signal in the presence of this compound indicates enzyme inhibition.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0).

-

Enzyme: Use purified, recombinant human kynureninase. Dilute the enzyme stock in assay buffer to the desired working concentration.

-

Substrate: Prepare a stock solution of L-kynurenine in the assay buffer.

-

Inhibitor: Prepare a stock solution of this compound in the assay buffer. Perform a serial dilution to obtain a range of inhibitor concentrations to be tested.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a black 96-well microplate, add the following:

-

Test Wells: Assay buffer, diluted kynureninase enzyme, and varying concentrations of this compound.

-

Positive Control (No Inhibition): Assay buffer, diluted kynureninase enzyme, and vehicle (assay buffer).

-

Negative Control (No Enzyme): Assay buffer, substrate, and vehicle.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the L-kynurenine substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at timed intervals (kinetic mode) or after a fixed incubation period (e.g., 30-60 minutes) at room temperature. Use an excitation wavelength of ~315 nm and an emission wavelength of ~415 nm for anthranilic acid.[19]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from all other readings.

-

Calculate the rate of reaction (enzyme activity) for each well from the kinetic data, or use the endpoint fluorescence values.

-

Determine the percent inhibition for each this compound concentration relative to the positive control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of kynureninase activity.

-

Conclusion

The biochemical impact of this compound is predominantly driven by its role as a potent antagonist of vitamin B6. Through the formation of a stable thiazolidine adduct with pyridoxal-5'-phosphate, this compound systemically inhibits PLP-dependent enzymes. This leads to significant disruptions in major metabolic pathways, most notably the metabolism of tryptophan, amino acids, and sphingolipids. While its structural similarity to D-penicillamine suggests potential effects on connective tissue and the immune system, these areas require further specific investigation for the L-enantiomer. The methodologies and pathways detailed in this guide provide a framework for researchers to further explore the toxicological profile of this compound and the broader consequences of severe vitamin B6 deficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound and rat liver transaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a mechanism-based inhibitor of serine palmitoyltransferase by forming a pyridoxal-5′-phosphate-thiazolidine adduct - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis | MDPI [mdpi.com]

- 9. Inhibition of chick embryo lysyl oxidase by various lathyrogens and the antagonistic effect of pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of D-penicillamine on mitogen-induced human lymphocyte proliferation: synergistic inhibition by D-penicillamine and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-penicillamine, lymphocytes, and macrophages: an account of experimental investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro monocyte-lymphocyte interaction influenced by d-penicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent binding of penicillamine to macrophages: implications for penicillamine-induced autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-penicillamine-induced autoimmunity: relationship to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of alanine aminotransferase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Effect of Penicillamine Due to the Selective Targeting of L-Homoserine O-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on the tryptophan load test in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.uniupo.it [iris.uniupo.it]

- 19. bpsbioscience.com [bpsbioscience.com]

In Vitro Effects of L-penicillamine on Enzyme Kinetics: A Technical Guide